molecular formula C9H7ClN2O2 B1424142 Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190312-37-8

Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B1424142
CAS No.: 1190312-37-8
M. Wt: 210.62 g/mol
InChI Key: FNKIBYKKYBUANQ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, with some studies suggesting that this compound binds to the active site of enzymes, altering their conformation and activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, this compound may impact cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Studies have identified specific dosage thresholds at which these effects become apparent, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in key metabolic processes, such as glycolysis or the citric acid cycle. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production and biosynthetic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of this compound can affect its interactions with target biomolecules and its overall efficacy in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to mitochondria, affecting metabolic processes and energy production .

Properties

IUPAC Name

methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-7(10)12-8-5(6)2-3-11-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKIBYKKYBUANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696659
Record name Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-37-8
Record name Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.